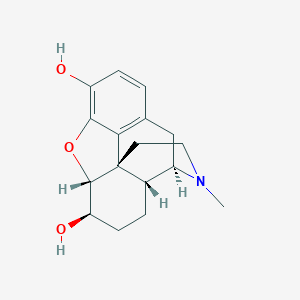

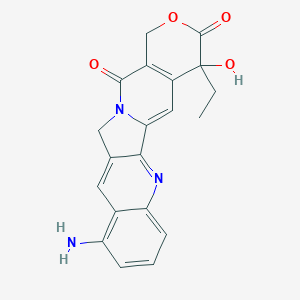

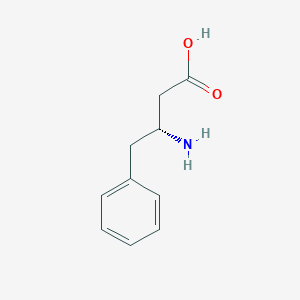

9-Amino-20-camptothecin

Descripción general

Descripción

RS-9-Aminocamptotecina es un derivado de la camptotecina, un alcaloide natural aislado del árbol chino Camptotheca acuminata . Este compuesto es conocido por sus potentes propiedades anticancerígenas, principalmente debido a su capacidad para inhibir la enzima topoisomerasa I . RS-9-Aminocamptotecina ha mostrado una promesa significativa en estudios preclínicos para su actividad antitumoral .

Métodos De Preparación

La síntesis de RS-9-Aminocamptotecina implica varios pasos. El proceso comienza con la ciclización de cianoacetamida con éster etílico del ácido 2-etoxi-4-oxo-2-pentenoico en presencia de carbonato de potasio en dimetilformamida caliente . Este intermedio se cicliza nuevamente con acrilato de metilo en las mismas condiciones para formar un derivado de indolizinona . Los pasos posteriores implican el tratamiento con ácido clorhídrico, etilenglicol y cloruro de trimetilsililo, seguido de carboxilación, alquilación y acetilación reductora . El producto final se obtiene mediante ciclización oxidativa e hidrólisis .

Análisis De Reacciones Químicas

RS-9-Aminocamptotecina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de diferentes estados de oxidación del compuesto.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen haluros de alquilo y bases.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

RS-9-Aminocamptotecina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

RS-9-Aminocamptotecina ejerce sus efectos inhibiendo la enzima topoisomerasa I . Esta enzima es responsable de aliviar la tensión torsional en el ADN durante la replicación y la transcripción . Al estabilizar el complejo entre la topoisomerasa I y el ADN, RS-9-Aminocamptotecina evita la religadura de las hebras de ADN, lo que lleva al daño del ADN y la apoptosis . Este mecanismo es crucial para su actividad anticancerígena .

Comparación Con Compuestos Similares

RS-9-Aminocamptotecina es similar a otros derivados de la camptotecina como el irinotecán y el topotecán . Tiene propiedades únicas que lo hacen particularmente efectivo contra ciertos tipos de cáncer . Compuestos similares incluyen:

Irinotecán: Otro derivado de la camptotecina utilizado en terapia contra el cáncer.

Topotecán: Un derivado soluble en agua con mecanismos de acción similares.

9-Nitrocamptotecina: Otro derivado con potente actividad anticancerígena.

RS-9-Aminocamptotecina destaca por su perfil de actividad específico y su potencial para su uso en el tratamiento de tumores resistentes .

Propiedades

IUPAC Name |

8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXVKZWTXQUGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869078 | |

| Record name | (+/-)-9-Aminocamptothecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130194-90-0 | |

| Record name | 9-Amino-20(RS)-camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130194900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-9-Aminocamptothecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B163090.png)

![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)